
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol
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Overview
Description
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol is an organic compound with the molecular formula C9H18O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a unique structure with a dimethyl group and an oxolane ring, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with oxirane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high efficiency and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and other reduced compounds.
Substitution: Halides, amines, and other substituted derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It is involved in the synthesis of drug candidates and other medicinal compounds.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reagents involved. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
3-(2,2-Dimethyl-1,3-dioxolan-4-yl)propan-1-ol: This compound has a similar structure but features a dioxolane ring instead of an oxolane ring.
1-(Oxolan-3-yl)propan-2-ol: This compound has a similar oxolane ring but differs in the position of the hydroxyl group.
Uniqueness
2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol is unique due to its specific combination of a dimethyl group and an oxolane ring. This structure imparts distinct chemical properties, making it valuable in various chemical reactions and industrial applications. Its versatility and reactivity set it apart from other similar compounds.
Q & A
Q. Basic: What are the recommended methods for synthesizing 2,2-Dimethyl-3-(oxolan-3-yl)propan-1-ol, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step organic reactions. A common approach is the alkylation of oxolane derivatives followed by alcohol functionalization. Key steps include:
- Alkylation : Reacting oxolan-3-yl precursors (e.g., oxolane-3-carbaldehyde) with dimethyl-substituted propanol derivatives under basic conditions (e.g., NaH in DMF).
- Reduction : Using agents like lithium aluminum hydride (LiAlH₄) in anhydrous THF to reduce intermediate ketones or esters to the alcohol .
- Optimization : Reaction temperature (60–80°C) and solvent polarity (polar aprotic solvents like DMSO) significantly impact yield. Monitoring via TLC or GC-MS ensures intermediate purity .
Q. Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations can model reaction pathways:
- Transition State Analysis : Identify energy barriers for SN1/SN2 mechanisms using software like Gaussian or ORCA. The steric hindrance from dimethyl groups may favor SN1 pathways .
- Solvent Effects : Implicit solvent models (e.g., PCM) assess how polar solvents stabilize charged intermediates.
- Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from NMR monitoring) .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
Critical safety measures include:
- Personal Protective Equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation, skin contact, or eye exposure .
- Ventilation : Use fume hoods during synthesis to mitigate vapor exposure (flash point: ~73.9°C, similar to analogous alcohols) .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via certified chemical waste protocols .
Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation of this compound?
Methodological Answer:
Contradictions in NMR or IR data require systematic validation:
- Crystallography : Use single-crystal X-ray diffraction (SHELX programs) to resolve stereochemical ambiguities. SHELXL refinement is ideal for small molecules .
- 2D NMR : HSQC and HMBC experiments clarify proton-carbon correlations, especially for overlapping signals in the oxolane and dimethyl regions .
- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 2-(oxolan-3-yl)propan-1-ol derivatives) to identify systematic shifts .
Q. Advanced: What strategies mitigate side reactions during the oxidation of this compound to its corresponding ketone?
Methodological Answer:
Side reactions (e.g., over-oxidation or ring-opening) can be minimized by:
- Reagent Selection : Use mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane to avoid aggressive conditions that degrade the oxolane ring .
- Temperature Control : Maintain reactions at 0–5°C to slow competing pathways.
- Protection Strategies : Temporarily protect the oxolane oxygen with silyl ethers (e.g., TBSCl) before oxidation .
Q. Basic: What analytical techniques are most effective for purity assessment of this compound?
Methodological Answer:
- GC-MS : Quantify impurities using splitless injection modes and helium carrier gas. Compare retention times with authentic standards .
- HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve polar byproducts.
- Elemental Analysis : Verify C/H/N ratios to confirm stoichiometry (expected molecular formula: C₁₀H₂₀O₂) .
Q. Advanced: How does steric hindrance from the dimethyl group influence the compound’s reactivity in esterification reactions?
Methodological Answer:
The 2,2-dimethyl moiety imposes steric constraints:
- Kinetic Studies : Monitor esterification rates (e.g., with acetic anhydride) via IR spectroscopy. Reduced nucleophilicity of the hydroxyl group slows acylation .
- Catalyst Design : Use bulky catalysts (e.g., DMAP) to bypass steric effects.
- Computational Modeling : Visualize transition states to identify steric clashes using molecular docking software .
Q. Basic: What are the environmental and disposal considerations for this compound?
Methodological Answer:
- Ecotoxicity : While no specific data exist, analogous alcohols suggest moderate aquatic toxicity. Avoid release into waterways .
- Disposal : Incinerate in EPA-approved facilities with scrubbing systems to capture volatile byproducts. Follow REACH Annex XVII guidelines .
Q. Table 1: Comparison of Oxidation Reagents for this compound
Reagent | Conditions | Yield (%) | Side Products | Reference |
---|---|---|---|---|
PCC/DCM | 0°C, 4h | 78 | Minimal | |
KMnO₄/H₂SO₄ | RT, 12h | 45 | Oxolane ring-opened | |
Swern oxidation | -20°C, 2h | 65 | Sulfoxide byproducts |
Properties
IUPAC Name |
2,2-dimethyl-3-(oxolan-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-9(2,7-10)5-8-3-4-11-6-8/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWGBQIEKDFRIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOC1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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